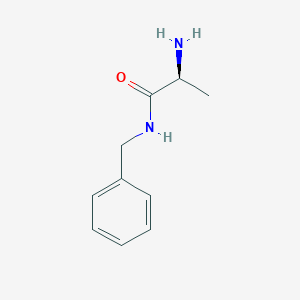

(2S)-2-Amino-N-benzylpropanamide

Übersicht

Beschreibung

(2S)-2-Amino-N-benzylpropanamide is an organic compound with the molecular formula C10H14N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-N-benzylpropanamide typically involves the reaction of benzylamine with a suitable precursor, such as (2S)-2-aminopropanoic acid. The reaction is often carried out under controlled conditions to ensure the desired stereochemistry is maintained. Common reagents used in the synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents such as dichloromethane or ethanol. The reaction is usually performed at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can improve yield and purity. Additionally, the use of biocatalysts or enzymatic processes may be explored to achieve more environmentally friendly and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-Amino-N-benzylpropanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The amide group can be reduced to form amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

One of the most notable applications of (2S)-2-amino-N-benzylpropanamide is its role as an intermediate in the synthesis of lacosamide, an anticonvulsant medication used for treating epilepsy and neuropathic pain. Lacosamide acts by enhancing the slow inactivation of sodium channels, which is crucial for stabilizing neuronal membranes and preventing seizures .

Case Study: Lacosamide Development

- Mechanism of Action : Lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels, which helps reduce neuronal excitability.

- Clinical Trials : Clinical studies have demonstrated that lacosamide significantly reduces seizure frequency in patients with partial-onset seizures .

Synthesis of Novel Derivatives

Research has shown that derivatives of this compound can be synthesized to enhance their pharmacological profiles. For instance, modifications to the benzyl group have led to compounds exhibiting improved antiseizure efficacy while minimizing central nervous system-related side effects .

Chemical Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can yield complex molecules with desirable biological activities.

Synthesis Pathways

The compound can be synthesized through several pathways involving different reagents and conditions. For example:

- Hydrogenation Reactions : The compound undergoes hydrogenation in the presence of palladium on carbon to produce more complex amides .

- Mixed Anhydride Coupling : This method is employed to create derivatives that can further enhance biological activity .

Biological Research Applications

In addition to its pharmaceutical uses, this compound has been studied for its biological effects beyond anticonvulsant properties.

Glutamate Transport Modulation

Recent studies indicate that derivatives of this compound may act as positive allosteric modulators of glutamate transporters, particularly EAAT2. This modulation is significant for enhancing glutamate uptake in glial cells, which could have implications for neuroprotective strategies .

Data Summary Table

Wirkmechanismus

The mechanism of action of (2S)-2-Amino-N-benzylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S)-2-Amino-3-phenylpropanoic acid: Similar in structure but with a carboxylic acid group instead of an amide.

(2S)-2-Amino-2-phenylacetamide: Similar in structure but with a phenyl group directly attached to the amide nitrogen.

(2S)-2-Amino-3-phenylpropanamide: Similar in structure but with an additional methylene group in the side chain.

Uniqueness

(2S)-2-Amino-N-benzylpropanamide is unique due to its specific stereochemistry and the presence of both an amino group and a benzyl group. This combination of functional groups and stereochemistry allows for unique interactions with biological targets and makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

(2S)-2-Amino-N-benzylpropanamide, a chiral organic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 182.23 g/mol

- Chirality : Exists in the (2S) configuration, which is significant for its biological activity.

The compound features an amino group and a benzyl moiety attached to a propanamide backbone, contributing to its interactions with various biological targets.

This compound primarily acts through:

- Enzyme Inhibition : It has been shown to inhibit chymotrypsin, an enzyme involved in protein digestion. This inhibition suggests potential applications in treating chymotrypsin-related diseases.

- Modulation of Neurotransmitter Transporters : The compound interacts with excitatory amino acid transporters (EAATs), influencing glutamate signaling pathways critical in neurological disorders such as epilepsy and depression.

1. Anticonvulsant Properties

Research indicates that derivatives of this compound exhibit anticonvulsant activity. A study involving various N-benzylacetamide derivatives demonstrated their efficacy in reducing seizure activity in animal models using the Maximum Electroshock Seizure (MES) test. The effective dose (ED50) values were determined, showcasing the potential of these compounds in epilepsy treatment .

2. Neuropharmacological Effects

The compound's ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological exploration. Its interaction with EAATs suggests a role in enhancing glutamate uptake, which may provide neuroprotective effects .

Study on Chymotrypsin Inhibition

A study published in "Bioorganic & Medicinal Chemistry Letters" investigated the inhibitory effects of this compound on chymotrypsin. The findings indicated moderate inhibitory activity, warranting further exploration for therapeutic applications targeting digestive disorders related to chymotrypsin dysfunction.

Anticonvulsant Activity Assessment

In a comprehensive assessment of anticonvulsant properties, various analogues of this compound were tested using the MES model on mice. The results indicated significant protective effects against seizures, with specific structure-activity relationships identified that could guide future drug design .

Data Tables

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-benzylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHPVAHXPQMOJZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439915 | |

| Record name | N-Benzyl-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75040-72-1 | |

| Record name | N-Benzyl-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.